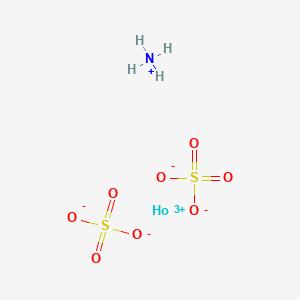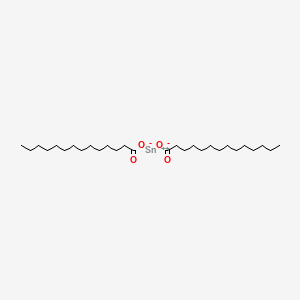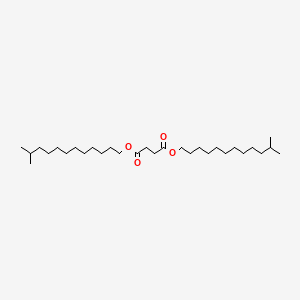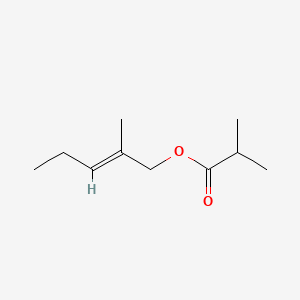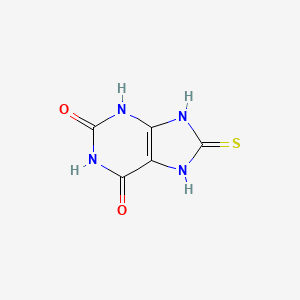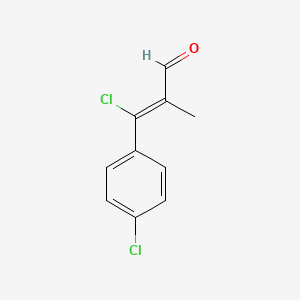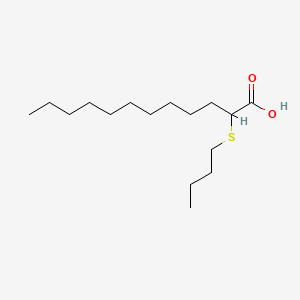
4-Pyridylammonium 4-pyridyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridylammonium 4-pyridyldithiocarbamate is a chemical compound with the molecular formula C11H12N4S2 and a molecular weight of 264.37 g/mol It is known for its unique structure, which includes a pyridylammonium group and a pyridyldithiocarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridylammonium 4-pyridyldithiocarbamate typically involves the reaction of pyridine with carbon disulfide and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Pyridine with Carbon Disulfide: Pyridine is reacted with carbon disulfide in the presence of a base to form the dithiocarbamate intermediate.
Formation of this compound: The dithiocarbamate intermediate is then reacted with an amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridylammonium 4-pyridyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The pyridyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
4-Pyridylammonium 4-pyridyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Pyridylammonium 4-pyridyldithiocarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridylammonium Dithiocarbamate: Similar structure but lacks the additional pyridyl group.
Pyridylmethyl Dithiocarbamate: Contains a methyl group instead of an ammonium group.
Pyridylthio Dithiocarbamate: Contains a thio group instead of an ammonium group.
Uniqueness
4-Pyridylammonium 4-pyridyldithiocarbamate is unique due to its dual pyridyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
20232-79-5 |
|---|---|
Fórmula molecular |
C11H12N4S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
pyridin-1-ium-4-amine;N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C6H6N2S2.C5H6N2/c9-6(10)8-5-1-3-7-4-2-5;6-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10);1-4H,(H2,6,7) |
Clave InChI |
MHHBYQRHDMNSPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C[NH+]=CC=C1N.C1=CN=CC=C1NC(=S)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)
